N-Cinnamylpiperidine hydrochloride, (Z)-
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Overview
Description
N-Cinnamylpiperidine hydrochloride, (Z)- is a chemical compound with the molecular formula C14H19N.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry, particularly in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamylpiperidine hydrochloride, (Z)- typically involves the reaction of cinnamyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of N-Cinnamylpiperidine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamylpiperidine hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cinnamyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, saturated piperidine derivatives, and various substituted piperidines depending on the nucleophile used .
Scientific Research Applications
N-Cinnamylpiperidine hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine hydrochloride, (Z)- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Cinnamylpiperidine, (E)-: A similar compound with a different stereochemistry.
Piperidine: The parent compound, widely used in drug synthesis.
Piperine: A naturally occurring piperidine derivative with significant biological activity.
Uniqueness
N-Cinnamylpiperidine hydrochloride, (Z)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1017-71-6 |
---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,7-10H,2,5-6,11-13H2;1H/b10-7-; |
InChI Key |
XNEFNIJPUKYNHX-VEZAGKLZSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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